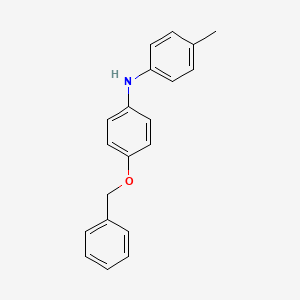
4-(Benzyloxy)-N-(4-methylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-N-(4-methylphenyl)aniline is an organic compound that belongs to the class of aniline derivatives It features a benzyloxy group attached to the para position of the aniline ring and a 4-methylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-N-(4-methylphenyl)aniline typically involves the following steps:
Nitration: The starting material, 4-methylphenylamine, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Benzylation: The resulting 4-amino-4-methylphenylamine is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyloxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-N-(4-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding 4-methylphenylamine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: 4-Methylphenylamine.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(Benzyloxy)-N-(4-methylphenyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N-(4-methylphenyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The 4-methylphenyl group may contribute to binding specificity and affinity.
Comparison with Similar Compounds
4-Methoxy-N-(4-methylphenyl)aniline: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Benzyloxy)aniline: Lacks the 4-methylphenyl group.
N-(4-Methylphenyl)aniline: Lacks the benzyloxy group.
Uniqueness: 4-(Benzyloxy)-N-(4-methylphenyl)aniline is unique due to the presence of both the benzyloxy and 4-methylphenyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. The benzyloxy group enhances lipophilicity, while the 4-methylphenyl group provides additional steric and electronic effects.
Properties
CAS No. |
62580-65-8 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-methyl-N-(4-phenylmethoxyphenyl)aniline |
InChI |
InChI=1S/C20H19NO/c1-16-7-9-18(10-8-16)21-19-11-13-20(14-12-19)22-15-17-5-3-2-4-6-17/h2-14,21H,15H2,1H3 |
InChI Key |
ZFBJJQSGDUCDKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B14525563.png)
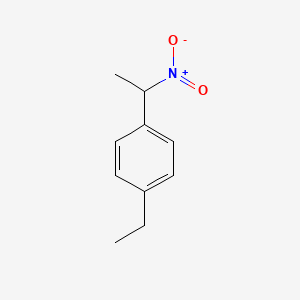
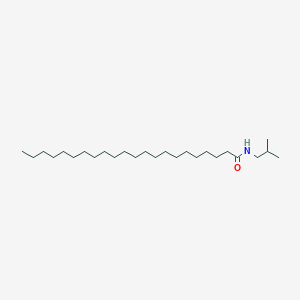
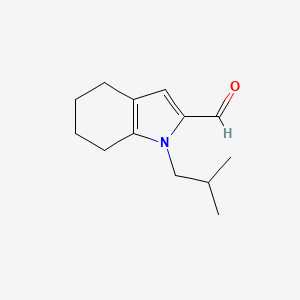
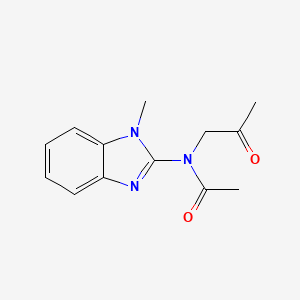
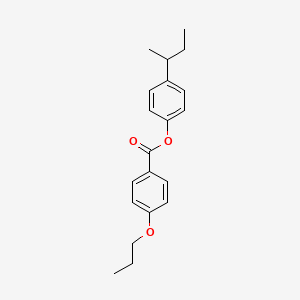

![3,3'-(Ethane-1,2-diyl)di(3-azaspiro[5.5]undecane-2,4-dione)](/img/structure/B14525603.png)
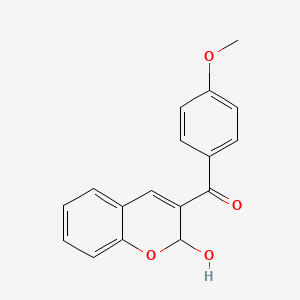
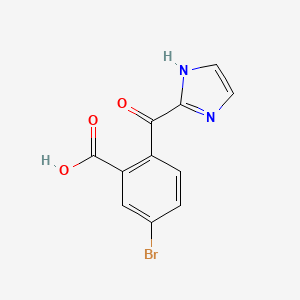
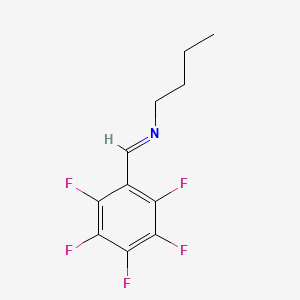
![2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14525622.png)
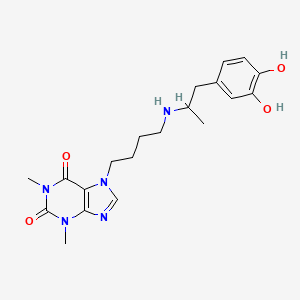
![3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14525646.png)
